2-Chloro-3-(quinolin-6-yl)propanal

medicinal chemistry organic synthesis quinoline derivatization

2‑Chloro‑3‑(quinolin‑6‑yl)propanal (CAS 1029714‑85‑9; synonym α‑chloro‑6‑quinolinepropanal) is a bifunctional quinoline derivative carrying an α‑chloro aldehyde group and a 6‑position quinoline substituent. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g mol⁻¹ and a reported density of 1.253 g cm⁻³.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 1029714-85-9
Cat. No. B1509590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(quinolin-6-yl)propanal
CAS1029714-85-9
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CC(C=O)Cl)N=C1
InChIInChI=1S/C12H10ClNO/c13-11(8-15)7-9-3-4-12-10(6-9)2-1-5-14-12/h1-6,8,11H,7H2
InChIKeyKRKHRJAAILLRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(quinolin-6-yl)propanal (CAS 1029714‑85‑9): Core Identity, Physicochemical Profile, and Research-Grade Procurement Baseline


2‑Chloro‑3‑(quinolin‑6‑yl)propanal (CAS 1029714‑85‑9; synonym α‑chloro‑6‑quinolinepropanal) is a bifunctional quinoline derivative carrying an α‑chloro aldehyde group and a 6‑position quinoline substituent. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g mol⁻¹ and a reported density of 1.253 g cm⁻³ . Commercially, the compound is routinely supplied at ≥95 % purity (HPLC) and is stored under cool, dry conditions (2‑8 °C) to maintain aldehyde integrity . The compound is catalogued as Capmatinib Impurity 6, directly linking it to quality‑control workflows for the MET kinase inhibitor Capmatinib .

Why Generic Quinoline‑Propanal Analogs Cannot Replace 2‑Chloro‑3‑(quinolin‑6‑yl)propanal in Impurity‑Targeted and Regioselective Workflows


Regioisomeric quinoline‑propanal derivatives such as 3‑(quinolin‑6‑yl)propanal (CAS 476660‑18‑1), 3‑(quinolin‑4‑yl)propanal (CAS 136415‑74‑2), and 3‑(2‑chloroquinolin‑3‑yl)propanal (CAS 2228741‑50‑0) share the quinoline‑propanal core but differ decisively in chlorine placement, quinoline attachment site, or both . The α‑chloro substituent at the propanal C‑2 position in the target compound provides a unique electrophilic handle for stereoselective elaboration that is absent in the non‑chlorinated 3‑(quinolin‑6‑yl)propanal . Conversely, regioisomers that bear chlorine at the quinoline ring (e.g., 3‑(2‑chloroquinolin‑3‑yl)propanal) exhibit altered electronic character and steric environment, which shifts the reactivity of the aldehyde group and precludes direct substitution in multi‑step synthetic routes that have been validated specifically with the 6‑quinolinyl‑α‑chloropropanal scaffold [1]. In regulated pharmaceutical impurity analysis, only the exact impurity structure—2‑chloro‑3‑(quinolin‑6‑yl)propanal, designated Capmatinib Impurity 6—matches the retention time and mass spectrometric signature required for peak identification in validated LC‑MS methods; any “similar” analog will fail system suitability criteria, jeopardizing ANDA or DMF filings .

Quantitative Differentiation Evidence for 2‑Chloro‑3‑(quinolin‑6‑yl)propanal Relative to Structural Analogs


α‑Chloro Substituent as the Determinant of Synthetic Versatility: Comparison with the Non‑Chlorinated Analog

The presence of the α‑chloro group in 2‑chloro‑3‑(quinolin‑6‑yl)propanal creates a chiral center at C‑2 that is absent in the non‑chlorinated precursor 3‑(quinolin‑6‑yl)propanal (CAS 476660‑18‑1). This chlorine atom serves as a nucleophilic displacement handle, enabling stereoselective C–N, C–O, and C–C bond formation that is precluded in the des‑chloro analog . In the patented synthesis of the Capmatinib intermediate 1‑(2‑chloro‑1‑hydroxy‑3‑(quinolin‑6‑yl)propyl)pyrrolidine‑2,5‑dione, the α‑chloro aldehyde is produced in yields of approximately 95 % (LCMS‑monitored conversion) via L‑proline‑catalyzed α‑chlorination of 3‑(quinolin‑6‑yl)propanal with N‑chlorosuccinimide .

medicinal chemistry organic synthesis quinoline derivatization

Physicochemical Distinction: Density and Solubility Profile Versus 3‑(Quinolin‑6‑yl)propanal

Introduction of the α‑chloro substituent increases the density of 2‑chloro‑3‑(quinolin‑6‑yl)propanal to 1.253 g cm⁻³ compared with a predicted density of approximately 1.133 g cm⁻³ for the non‑chlorinated 3‑(quinolin‑6‑yl)propanal . The logP of the chlorinated compound is calculated at 2.58, versus approximately 1.9 for the des‑chloro analog, indicating a ~0.7 log unit increase in lipophilicity that affects both extraction efficiency and reverse‑phase chromatographic retention .

physicochemical characterization formulation chromatographic method development

Unambiguous Impurity Identification: Capmatinib Impurity 6 Versus Other Capmatinib‑Related Impurities

In a forced‑degradation study of Capmatinib under acidic, basic, and photolytic stress conditions, three major degradation products (DP1–DP3) and six process‑related impurities were resolved by UPLC‑Q‑TOF‑MS [1]. 2‑Chloro‑3‑(quinolin‑6‑yl)propanal is specifically designated Capmatinib Impurity 6, a process‑related impurity whose molecular ion at m/z 219.67 (C₁₂H₁₀ClNO) provides a unique exact mass fingerprint . Other Capmatinib impurities, such as Capmatinib Impurity 1 (1‑(1‑hydroxy‑3‑(quinolin‑6‑yl)propyl)pyrrolidine‑2,5‑dione, m/z ≈ 300) and the HCl salt form (CAS 2126164‑56‑3), possess distinct molecular weights and retention behavior, meaning that mis‑identification of the wrong impurity reference standard would lead to incorrect peak assignment and regulatory non‑compliance [2].

pharmaceutical impurity profiling LC‑MS method validation regulatory submission

Regiochemical Differentiation: 6‑Quinolinyl Attachment Versus 2‑, 3‑, and 4‑Quinolinyl Regioisomers

The 6‑position quinoline attachment in 2‑chloro‑3‑(quinolin‑6‑yl)propanal places the aldehyde‑bearing side chain at a position with distinct electronic and steric properties compared to regioisomers substituted at the quinoline 2‑, 3‑, or 4‑positions. 3‑(Quinolin‑2‑yl)propanal and 3‑(quinolin‑4‑yl)propanal (CAS 136415‑74‑2) possess different π‑electron distributions (N‑heterocycle proximity effects) and different spatial orientation of the side chain, which alters reactivity in condensation and cyclization reactions . While head‑to‑head kinetic or yield comparisons across all regioisomers have not been systematically published, class‑level SAR evidence indicates that quinoline substitution position critically modulates biological target binding and chemical reactivity [1].

regioselective synthesis structure–activity relationship quinoline positional isomerism

Procurement‑Relevant Application Scenarios for 2‑Chloro‑3‑(quinolin‑6‑yl)propanal Based on Verified Differential Evidence


Pharmaceutical Impurity Reference Standard for Capmatinib ANDA and DMF Submissions

When developing ANDA or DMF packages for generic Capmatinib, analytical laboratories require structurally exact impurity reference standards to establish system suitability in stability‑indicating HPLC/UPLC methods. 2‑Chloro‑3‑(quinolin‑6‑yl)propanal, as Capmatinib Impurity 6, provides the required exact mass (m/z 219.67) and retention time fingerprint that matches the process‑related impurity peak resolved in validated forced‑degradation studies [1]. No other quinoline‑propanal analog, including the non‑chlorinated 3‑(quinolin‑6‑yl)propanal or the 2‑chloroquinoline‑3‑carbaldehyde series, can substitute, because their molecular ions and chromatographic behavior differ from the specified impurity [1].

Key Intermediate for the Stereoselective Synthesis of Capmatinib and Related MET Inhibitor Scaffolds

Patented routes to Capmatinib and its advanced intermediates exploit the α‑chloro aldehyde motif as a latent electrophile for constructing the hydroxy‑pyrrolidinedione side chain. The L‑proline‑catalyzed α‑chlorination step that generates 2‑chloro‑3‑(quinolin‑6‑yl)propanal proceeds with high conversion (~95 % by LCMS) under mild conditions (CHCl₃, 0 °C to room temperature, 1 h), making the compound a reliable building block for multi‑step syntheses that require a halogen displacement handle at the C‑2 position . Researchers procuring this specific intermediate avoid the need to develop and validate the α‑chlorination step in‑house, saving development time and simplifying quality control .

Chromatographic Method Development and Validation Support

Because 2‑chloro‑3‑(quinolin‑6‑yl)propanal has a density of 1.253 g cm⁻³ and a logP of ~2.58—both appreciably higher than the non‑chlorinated analog (density ~1.133 g cm⁻³, logP ~1.9)—it exhibits distinct retention on reverse‑phase columns and distinct partition behavior in liquid‑liquid extraction . Analytical method development teams must use the authentic chlorinated compound to accurately predict extraction recoveries and retention times; substituting the des‑chloro analog will generate misleading validation data that cannot be extrapolated to the actual impurity .

Reference Standard Procurement for Quality Control and Batch Release Testing

Quality control laboratories performing batch release testing of Capmatinib drug substance or drug product must quantify Capmatinib Impurity 6 against a certified reference standard of 2‑chloro‑3‑(quinolin‑6‑yl)propanal at ≥95 % purity. The compound is commercially available with documented purity specifications and storage recommendations (2‑8 °C, cool and dry), enabling direct integration into QC workflows without the need for additional purification or characterization . Use of any alternative quinoline‑propanal compound would violate ICH Q3A guidelines on impurity identification and quantification, as the peak identity would not match the established impurity profile [1].

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